2'-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the thiadiazole ring in its structure suggests potential biological activity, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring, which can be synthesized by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate reagent . The spiro compound can then be formed by reacting the thiadiazole derivative with a cyclohexane-isoquinoline precursor under specific conditions, such as the presence of a strong base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2’-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
2’-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its unique structure suggests potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The spiro structure may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine: Another thiadiazole derivative with potential biological activity.
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
Uniqueness
What sets 2’-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide apart is its spiro structure, which provides unique steric and electronic properties. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C22H28N4O2S |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
2-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C22H28N4O2S/c1-3-4-14-26-20(28)17-11-7-6-10-16(17)18(22(26)12-8-5-9-13-22)19(27)23-21-25-24-15(2)29-21/h6-7,10-11,18H,3-5,8-9,12-14H2,1-2H3,(H,23,25,27) |
InChI Key |
DXCGYTFEQXSGCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NN=C(S4)C |
Origin of Product |
United States |
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